2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide features a phthalimide (isoindole-dione) core linked via a methyl-substituted butanamide chain to a 1,3,4-thiadiazole ring with an isopropyl substituent. Key structural attributes include:
- Butanamide bridge: The methyl group at position 3 introduces steric effects, while the amide linkage enables hydrogen bonding.
- 1,3,4-Thiadiazole ring: The (2E)-configuration and isopropyl substituent enhance lipophilicity and modulate electronic interactions.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-9(2)13(14(23)19-18-21-20-15(26-18)10(3)4)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-10,13H,1-4H3,(H,19,21,23) |
InChI Key |
OCUICBGMFNFUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and thiols, with solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 420.52 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The compound under discussion may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Case Study : A derivative of the isoindole structure was tested against multiple cancer cell lines, showing promising results with an average growth inhibition rate of approximately 50% at specific concentrations .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects:
- In Silico Studies : Molecular docking studies revealed that similar compounds can effectively bind to targets associated with inflammatory pathways, such as lipoxygenases .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties:
- Testing Methods : In vitro assays against various bacterial strains have shown effectiveness comparable to established antibiotics .
Drug Development Potential
Given its diverse biological activities, the compound is a candidate for further development in drug formulation:
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for understanding its viability as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Inhibition of lipoxygenases | |
| Antimicrobial | Bacterial growth inhibition |
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Phthalimide-Containing Derivatives
Oxadiazole-Based Compounds
- N-(Thiazol/Benzothiazol-2-yl)acetamides (): Core Structure: Indole-oxadiazole hybrids with sulfanyl-acetamide linkages. The target compound’s isopropyl group may improve membrane permeability .
Thiadiazole Derivatives
- Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (): Substituent Variation: Phenyl vs. isopropyl groups on the thiadiazole ring. Effect: Isopropyl’s steric bulk may hinder enzymatic degradation, enhancing metabolic stability .
Benzo[f]indol and Triazole Hybrids ():
- Aromatic System : Bulky benzo[f]indol vs. planar phthalimide.
Comparative Analysis Table
Research Implications
- Biological Activity : The phthalimide-thiadiazole hybrid may exhibit dual mechanisms: intercalation (via phthalimide) and enzyme inhibition (via thiadiazole). Comparative in vitro studies with ’s oxadiazole derivatives could reveal selectivity profiles .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an isoindole moiety and a thiadiazole group, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 398.47 g/mol. The presence of both dioxo and thiadiazole functionalities suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized thiadiazole compounds, it was found that they displayed notable activity against pathogenic microorganisms including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds were determined using the disk diffusion method, which indicated promising antibacterial effects .
Anticancer Properties
Preliminary investigations into the anticancer potential of similar isoindole derivatives have revealed their ability to inhibit tumor cell proliferation. For instance, compounds with structural similarities have been shown to exert cytotoxic effects on various cancer cell lines such as HepG2 and NCI-H661 . These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or signaling pathways associated with cell growth and survival. For example, many isoindole derivatives are known to interact with topoisomerases, leading to DNA damage in cancer cells. Additionally, the thiadiazole component may enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiadiazole derivatives were tested for their antimicrobial efficacy against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results indicated that several derivatives exhibited significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 32 | Staphylococcus aureus |
| B | 64 | Candida albicans |
| C | 128 | Escherichia coli |
Study 2: Anticancer Activity
A separate study evaluated the cytotoxic effects of isoindole derivatives on human cancer cell lines. Among the tested compounds, one derivative demonstrated an IC50 value of 15 µM against HepG2 cells after 48 hours of exposure. This suggests a potent anticancer effect that warrants further investigation into its mechanism .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Isoindole A | 15 | HepG2 |
| Isoindole B | 30 | NCI-H661 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
